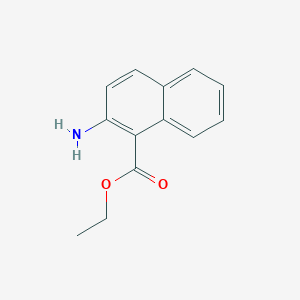

Ethyl 2-amino-1-naphthoate

Description

Ethyl 2-amino-1-naphthoate (C₁₃H₁₃NO₂) is a naphthoate derivative featuring an ethyl ester group at position 1 and an amino substituent at position 2 of the naphthalene ring. This compound serves as a critical intermediate in synthesizing pharmacologically active heterocyclic derivatives, particularly naphtho[2,1-b]furan-based molecules . Its synthesis typically involves condensation reactions, such as the coupling of ethyl chloroacetate with hydroxy-nitrile precursors under reflux conditions in acetonitrile, followed by purification via column chromatography . The amino and ester functionalities enhance its reactivity, making it a versatile building block for drug discovery and coordination chemistry applications .

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

ethyl 2-aminonaphthalene-1-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)12-10-6-4-3-5-9(10)7-8-11(12)14/h3-8H,2,14H2,1H3 |

InChI Key |

RANBHWBJIYHUEX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC2=CC=CC=C21)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-1-naphthoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-amino-1-naphthoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, including precise control of temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-1-naphthoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions often involve the use of halogenating agents or other electrophiles.

Major Products: The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted naphthalene compounds .

Scientific Research Applications

Ethyl 2-amino-1-naphthoate is a chemical compound with the molecular formula . While specific applications of this compound are not extensively detailed in the provided search results, related naphthoic acid derivatives have notable uses in various scientific and industrial fields.

Synthesis and Production Methods

- 2-Ethoxy-1-Naphthoic Acid Synthesis: A method for synthesizing 2-ethoxy-1-naphthoic acid involves dissolving 2-hydroxy-1-naphthaldehyde in dehydrated alcohol and refluxing it with a catalyst of sodium bisulfate monohydrate. The solution is then poured into purified water to separate out 2-ethoxy-1-naphthaldehyde. This is followed by adding 2-ethoxy-1-naphthaldehyde into acetone, heating to dissolve, and reacting with hydrogen peroxide under alkaline conditions. Finally, acetone is reclaimed, and acidification separates out 2-ethoxy-1-naphthoic acid as a white crystalline solid .

- Alternative Synthesis of Naphthoic Acid Derivatives: Other methods include converting 2-amino-1-naphthoic acid to its methyl ester in ether solution .

Applications of Related Naphthoic Acids

- Plant Growth Activity: Substituted 1-naphthoic acids, including fluorine, iodine, and ethyl derivatives, have been studied for their plant growth activity. The activity of these acids is connected to their molecular form and their ability to form molecular complexes with electron-rich plant substrates at the 8-position .

- Pharmaceutical Intermediates: 2-Oxyethyl group naphthoic acid is used as an intermediate in the synthesis of semisynthetic antibiotics like Nafcillin sodium .

- Material Science: Hyaluronan, a biopolymer composed of repeating disaccharide subunits, has been used to synthesize biocompatible gadolinium blood pool contrast agents for magnetic resonance angiography .

Safety and Handling

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-naphthoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The naphthalene ring structure allows the compound to intercalate into DNA or interact with proteins, potentially affecting cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 2-amino-1-naphthoate belongs to a broader class of naphthoate derivatives, which vary in substituent types, positions, and ester groups. Key structural analogs include:

Key Observations :

- Substituent Effects: Electron-donating groups (e.g., -NH₂) increase nucleophilicity at the naphthalene ring, whereas electron-withdrawing groups (e.g., -NO₂ in compound 3 ) modulate reactivity for electrophilic substitutions.

Biological Activity

Ethyl 2-amino-1-naphthoate is an organic compound that has garnered attention due to its diverse biological activities. This article compiles findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl ester group at the 2-position of the naphthalene ring and an amino group at the 1-position. Its molecular formula is with a molecular weight of approximately 215.25 g/mol. The unique structural features of this compound allow for various chemical transformations, making it a subject of interest in medicinal chemistry and organic synthesis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

- Antioxidant Activity : The compound has been evaluated for its antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems.

- Cytotoxicity : this compound has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent. Specific studies have reported its ability to inhibit cell proliferation and induce apoptosis in cancerous cells .

The mechanisms through which this compound exerts its biological effects are thought to involve:

- Interaction with Biological Molecules : The compound may interact with cellular targets through redox reactions and hydrogen bonding, influencing various cellular processes.

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its cytotoxic and antimicrobial effects .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| Ethyl 1-naphthoate | Ethyl ester at the 1-position | Lacks amino group; less reactive |

| Methyl 6-amino-1-naphthoate | Methyl ester at the 6-position | Different ester group; distinct reactivity |

| 6-amino-1-naphthoic acid | Carboxylic acid instead of ester | More polar and acidic characteristics |

| Ethyl 2-bromo-1-naphthoate | Bromine at the 2-position | Increased electrophilicity due to bromine |

This compound's specific combination of an ethyl ester and an amino group imparts unique chemical properties that enhance its reactivity compared to other similar compounds, making it particularly valuable in synthetic chemistry and biological research applications.

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations .

- Cytotoxicity in Cancer Cells : Research involving various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .

- Mechanistic Insights : Investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.